molecular formula C19H17N5O3 B4166950 N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

Cat. No.: B4166950
M. Wt: 363.4 g/mol
InChI Key: GTNKTWDOMHKHKK-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a nitro group, and an amide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the nitro-substituted benzene derivative with an amine, such as 3-pyridinylmethylamine, under appropriate conditions.

    Pyridine Substitution: The final step involves the substitution of the pyridine ring at the 6-position with a methyl group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Electrophilic Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.

Major Products

    Reduction: Amino-substituted benzamide.

    Substitution: Halogenated or alkylated derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyridine rings may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-2-pyridinyl)-3-nitrobenzamide
  • 3-methyl-N-(6-methyl-2-pyridinyl)benzamide
  • 2-methyl-N-(6-methyl-2-pyridinyl)benzamide

Uniqueness

N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide is unique due to the presence of both a nitro group and a pyridinylmethylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-13-4-2-6-18(22-13)23-19(25)16-10-15(24(26)27)7-8-17(16)21-12-14-5-3-9-20-11-14/h2-11,21H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKTWDOMHKHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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